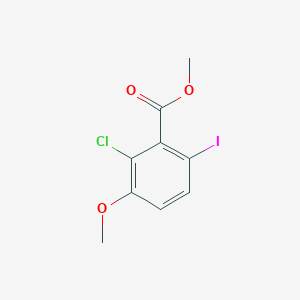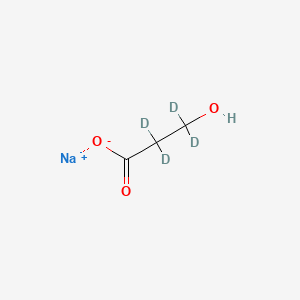
3-Hydroxypropionic Acid-D4 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxypropionic Acid-D4 Sodium Salt is a deuterated form of 3-Hydroxypropionic Acid, where four hydrogen atoms are replaced with deuterium. This compound is a sodium salt derivative of 3-Hydroxypropionic Acid, a beta hydroxy acid. It is an important chemical building block used in various industrial applications, including the synthesis of acrylic acid, acrylamide, and 1,3-propanediol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Base-Induced Hydration of Acrylic Acid: This method involves the hydration of acrylic acid in the presence of a base, followed by reacidification to obtain 3-Hydroxypropionic Acid.
Cyanation of Ethylene Chlorohydrin: Ethylene chlorohydrin undergoes cyanation, followed by hydrolysis of the resulting nitrile to produce 3-Hydroxypropionic Acid.
Hydrolysis of Propiolactone: Propiolactone is hydrolyzed to yield 3-Hydroxypropionic Acid.
Industrial Production Methods
Industrial production of 3-Hydroxypropionic Acid often involves microbial biosynthesis using genetically engineered microorganisms such as Saccharomyces cerevisiae and Aspergillus species. These microorganisms are engineered to overexpress specific enzymes that enhance the production of 3-Hydroxypropionic Acid from renewable biomass sources .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-Hydroxypropionic Acid can undergo oxidation to form malonic acid.
Reduction: It can be reduced to 1,3-propanediol.
Substitution: The hydroxyl group can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Malonic acid
Reduction: 1,3-propanediol
Substitution: Various functionalized derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxypropionic Acid-D4 Sodium Salt has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various industrial chemicals.
Medicine: It is used in the study of metabolic pathways and enzyme functions.
Industry: It is utilized in the production of biodegradable polymers and as a precursor to acrylic acid.
Wirkmechanismus
The mechanism of action of 3-Hydroxypropionic Acid-D4 Sodium Salt involves its participation in various metabolic pathways. It acts as an intermediate in the biosynthesis of other compounds and can be converted into different products through enzymatic reactions. The molecular targets and pathways involved include the dephosphorylation of hexokinase and citrate synthase, which enhance cytoplasmic and mitochondrial energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxypropionic Acid: The non-deuterated form of the compound.
Acrylic Acid: A related compound used in the production of polymers.
1,3-Propanediol: A reduction product of 3-Hydroxypropionic Acid.
Uniqueness
3-Hydroxypropionic Acid-D4 Sodium Salt is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies and in tracing metabolic pathways. Its deuterated form provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for more precise analytical measurements.
Eigenschaften
Molekularformel |
C3H5NaO3 |
|---|---|
Molekulargewicht |
116.08 g/mol |
IUPAC-Name |
sodium;2,2,3,3-tetradeuterio-3-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1/i1D2,2D2; |
InChI-Schlüssel |
AVXDKPABPXSLIZ-PBCJVBLFSA-M |
Isomerische SMILES |
[2H]C([2H])(C(=O)[O-])C([2H])([2H])O.[Na+] |
Kanonische SMILES |
C(CO)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


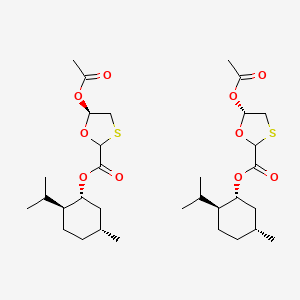
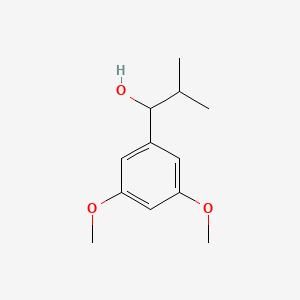
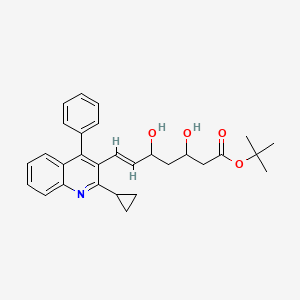
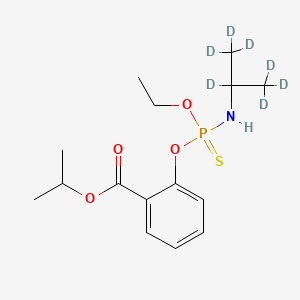
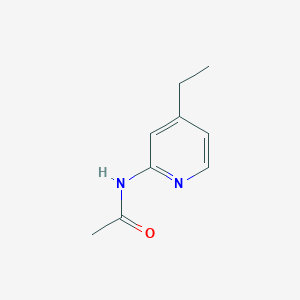
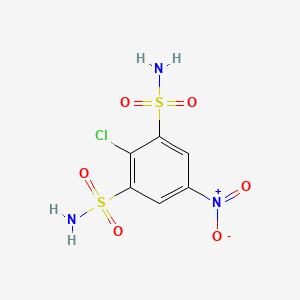
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)

![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)
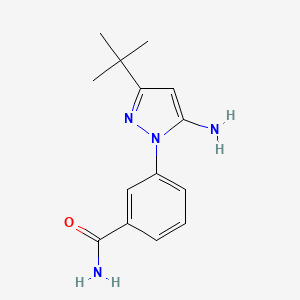
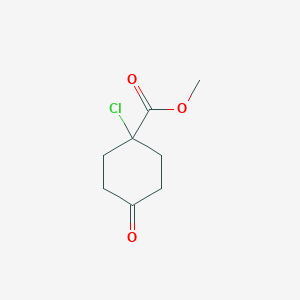
![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)
